molecular formula C24H22FNO6S B12209002 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12209002
M. Wt: 471.5 g/mol
InChI Key: HUTCHERRHNGPKY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring three key moieties:

1,1-dioxidotetrahydrothiophen-3-yl: A sulfone group that enhances polarity and may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

Molecular Formula

C24H22FNO6S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C24H22FNO6S/c25-17-7-5-16(6-8-17)20-10-9-19(31-20)13-26(18-11-12-33(28,29)15-18)24(27)23-14-30-21-3-1-2-4-22(21)32-23/h1-10,18,23H,11-15H2

InChI Key

HUTCHERRHNGPKY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorophenyl group and the benzodioxine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Reported Activity (IC50/μM) Source
Target Compound (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 1,4-benzodioxine carboxamide 4-fluorophenyl-furan, tetrahydrothiophene sulfone Not reported in evidence
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Benzofuran carboxamide 4-ethoxybenzyl, dimethylbenzofuran Anticancer (FAK/EGFR inhibition)
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Thiophene carboxamide 3,4-dichlorophenyl-furan Not explicitly stated
1,4-Benzodioxin-based fused bis-thiadiazole derivatives (e.g., Compound 22) Fused thiadiazole-benzodioxine 2,3-dihydroxyaryl substitutions α-amylase: 0.70 ± 0.01; α-glucosidase: 0.80 ± 0.01
Imidazothiadiazoles with benzodioxine/furan Imidazothiadiazole Benzodioxine, furan FAK inhibition (anticancer)

Key Observations:

Benzodioxine vs. Benzofuran/Thiophene Cores :

  • The target compound’s 1,4-benzodioxine core contrasts with benzofuran () or thiophene () scaffolds. Benzodioxine’s electron-rich oxygen atoms may enhance hydrogen bonding compared to sulfur-containing thiophene .
  • Fused thiadiazole-benzodioxine derivatives () exhibit potent α-amylase/α-glucosidase inhibition, suggesting the benzodioxine moiety’s relevance in antidiabetic applications .

Substituent Effects: Fluorophenyl vs. Ethoxybenzyl vs. Fluorophenyl-Furan: Ethoxy groups () enhance lipophilicity, while fluorophenyl-furan (target compound) balances hydrophobicity and dipole interactions .

Biological Activity Trends: Compound 22 (), with di-hydroxyaryl substitutions, shows the highest α-amylase/α-glucosidase inhibition (IC50 ~0.70–0.80 μM), outperforming acarbose (12.80–12.90 μM). This highlights the importance of polar substituents on aryl rings for enzyme binding .

Pharmacological Insights:

  • Sulfone Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogues (–9, 11) may improve solubility and reduce off-target interactions due to its polar nature .
  • Fluorine Substitution: The 4-fluorophenyl group (target compound) is a common bioisostere for improving metabolic stability and membrane permeability compared to non-fluorinated analogues .

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